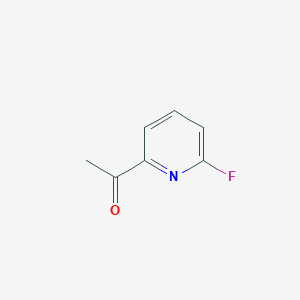

1-(6-Fluoropyridin-2-yl)ethanone

Description

Properties

IUPAC Name |

1-(6-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQLSKITBLFONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307310 | |

| Record name | 1-(6-fluoropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501009-05-8 | |

| Record name | 1-(6-fluoropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-fluoropyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Heterocycles

An In-Depth Technical Guide to 1-(6-Fluoropyridin-2-yl)ethanone (CAS: 501009-05-8)

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] Fluorination can enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3] Within this context, fluorinated pyridines have emerged as privileged structures in drug discovery. This guide provides a comprehensive technical overview of this compound, a key building block that embodies the synthetic versatility and strategic value of this chemical class.

Section 1: Core Molecular Profile

This compound is a substituted pyridine derivative featuring a fluorine atom at the 6-position and an acetyl group at the 2-position.[4][5][6] This specific arrangement of functional groups makes it a highly valuable intermediate for elaborating more complex molecular architectures.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Predicted values, derived from computational models, provide a reliable estimation in the absence of comprehensive experimental data.

| Property | Value | Source(s) |

| CAS Number | 501009-05-8 | [4][5][6][7] |

| Molecular Formula | C₇H₆FNO | [4][6][8][9] |

| Molecular Weight | 139.13 g/mol | [4][7][8] |

| IUPAC Name | This compound | [8] |

| SMILES | CC(=O)C1=NC(F)=CC=C1 | [4][9] |

| InChI | InChI=1S/C7H6FNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 | [8][9] |

| InChIKey | FUQLSKITBLFONX-UHFFFAOYSA-N | [8][9] |

| Predicted Density | 1.175 ± 0.06 g/cm³ | [8] |

| Predicted Boiling Point | 211.0 ± 20.0 °C | [8] |

| Predicted pKa | 0.08 ± 0.10 | [8] |

| Predicted XlogP | 1.3 | [9] |

Section 2: Synthesis, Reactivity, and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a plausible and efficient synthetic route can be designed based on established organometallic methodologies for pyridine functionalization. The reactivity of the molecule is dictated by the interplay between the electron-withdrawing fluorine atom and the versatile acetyl group.

Proposed Synthetic Pathway

The most logical approach involves the acylation of a 6-fluoropyridine precursor. A standard and effective method is the reaction of an organometallic derivative of 2-bromo-6-fluoropyridine with an acetylating agent. This mirrors the synthesis of analogous non-fluorinated compounds like 2-acetylpyridine.[10]

Caption: Plausible synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a validated, general procedure for this class of transformation.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromo-6-fluoropyridine (1.0 eq) and anhydrous THF.

-

Lithiation/Grignard Formation: Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Alternatively, for a Grignard approach, react with magnesium turnings in THF. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the organometallic intermediate.

-

Acylation: In a separate flask, prepare a solution of N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF. Add this solution dropwise to the organometallic species at -78 °C. The use of a Weinreb amide is crucial here as it prevents over-addition to form a tertiary alcohol, a common side reaction with more reactive acylating agents like acetyl chloride.

-

Quenching and Work-up: After stirring for 2-3 hours, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Inherent Reactivity

The molecule's structure offers two primary sites for chemical modification:

-

The Pyridine Ring: The fluorine atom at the C6 position is a competent leaving group, making the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) to build molecular diversity.

-

The Acetyl Group:

-

Carbonyl Reactivity: The ketone can undergo a wide range of classical carbonyl reactions, including reduction to an alcohol, reductive amination, and addition of organometallics.

-

α-Proton Acidity: The methyl protons adjacent to the carbonyl are acidic and can be deprotonated using a suitable base (e.g., LDA, NaH) to form an enolate.[11] This enolate can then be alkylated, acylated, or used in condensation reactions (e.g., Aldol, Claisen), providing a powerful handle for carbon-carbon bond formation.

-

Section 3: Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The expected spectral data are outlined below, providing a benchmark for experimental verification.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -CH ₃ (acetyl) | ~2.6 ppm (s) | Singlet, deshielded by the adjacent carbonyl group. |

| Pyridine H | ~7.5 - 8.1 ppm (m) | Complex multiplet pattern for the 3 aromatic protons. Coupling to the adjacent fluorine atom will result in additional splitting (J-coupling). | |

| ¹³C NMR | -C H₃ (acetyl) | ~25-30 ppm | Typical range for a methyl ketone carbon. |

| Pyridine C -F | ~160-165 ppm (d) | The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF). | |

| C =O (carbonyl) | ~195-200 ppm | Characteristic chemical shift for an aryl ketone carbonyl carbon. | |

| IR Spectroscopy | C=O Stretch | ~1690-1710 cm⁻¹ | Strong, sharp absorbance characteristic of an aryl ketone.[12] |

| C-F Stretch | ~1200-1250 cm⁻¹ | Strong absorbance typical for an aryl-fluoride bond. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 139 | Corresponds to the molecular weight of the compound.[9] |

| Fragment | m/z = 124 | Loss of the methyl group ([M-15]⁺). | |

| Fragment | m/z = 96 | Loss of the acetyl group ([M-43]⁺). |

Section 4: Applications in Drug Discovery and Materials Science

This compound is not typically a final therapeutic agent but rather a pivotal intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules with potential biological activity or material properties.

Role as a Pharmaceutical Building Block

The fluoropyridine motif is present in numerous FDA-approved drugs.[3] This scaffold is often used to:

-

Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2]

-

Modulate Basicity: The electronegative fluorine atom reduces the basicity (pKa) of the pyridine nitrogen. This can be critical for optimizing drug absorption, reducing off-target interactions with aminergic receptors, and improving cell permeability.

-

Improve Target Affinity: Fluorine can participate in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket, thereby increasing the potency of a drug candidate.[1]

The dual reactivity of this compound allows for its seamless integration into drug synthesis workflows.

Caption: Synthetic utility of this compound.

Utility in Supramolecular and Materials Chemistry

Pyridine-based ligands are fundamental in coordination chemistry for their ability to chelate metal ions.[13][14] Derivatives of this compound can be used to synthesize bipyridyl or terpyridyl ligands. The electronic properties of these ligands, and consequently the catalytic or photophysical properties of their metal complexes, can be precisely tuned by the fluorine substituent.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is synthesized from safety data sheets (SDS) for this compound and structurally similar chemicals.[15][16][17][18][19]

Hazard Identification

| Hazard Statement | Code | Class |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |

| Causes skin irritation | H315 | Skin Irritation (Category 2) |

| Causes serious eye irritation | H319 | Eye Irritation (Category 2A) |

| May cause respiratory irritation | H335 | STOT - Single Exposure (Category 3) |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[15][16][18]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][16] Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][15] Recommended storage temperature is often 2-8°C under an inert atmosphere.[7]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15]

References

-

ResearchGate. Synthesis of fluoropyridine from trialkylammonium and pyridinium salts. Step 1. Available from: [Link]

-

ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. Available from: [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]

-

ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Modern Drug Discovery. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information - A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Available from: [Link]

-

LookChem. 1-(5-fluoropyridin-2-yl)ethanone - Antimex Chemical Limied. Available from: [Link]

-

PubChemLite. 1-(6-fluoropyridin-2-yl)ethan-1-one. Available from: [Link]

-

LabSolutions. This compound. Available from: [Link]

-

PubChem. 1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167. Available from: [Link]

-

SpectraBase. 1-(6-bromopyridin-2-yl)ethanone. Available from: [Link]

-

National Center for Biotechnology Information. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Available from: [Link]

-

National Center for Biotechnology Information. The role of fluorine in medicinal chemistry. Available from: [Link]

-

ResearchGate. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

ResearchGate. (PDF) Review: Fluorine in Medicinal Chemistry. Available from: [Link]

-

Wikipedia. 2-Acetylpyridine. Available from: [Link]

-

NIST WebBook. Ethanone, 1-(2-pyridinyl)-. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

SciELO. facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. Available from: [Link]

-

MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available from: [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. 2,2-Difluoro-1-(6-methoxypyridin-2-yl)ethanone. Available from: [Link]

-

NIST WebBook. Ethanone, 1-(1H-pyrrol-2-yl)-. Available from: [Link]

-

PubChem. 2-Acetyl-6-methylpyridine | C8H9NO | CID 138872. Available from: [Link]

-

PubChem. 2-Acetyl-6-bromopyridine | C7H6BrNO | CID 11298578. Available from: [Link]

-

National Center for Biotechnology Information. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Available from: [Link]

-

MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1stsci.com [1stsci.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. This compound | 501009-05-8 [sigmaaldrich.com]

- 7. 501009-05-8|this compound|BLD Pharm [bldpharm.com]

- 8. Page loading... [guidechem.com]

- 9. PubChemLite - 1-(6-fluoropyridin-2-yl)ethan-1-one (C7H6FNO) [pubchemlite.lcsb.uni.lu]

- 10. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 11. scielo.br [scielo.br]

- 12. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 19. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to 1-(6-Fluoropyridin-2-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-fluoropyridin-2-yl)ethanone, a key building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the physicochemical properties of derivative compounds, making this molecule a valuable intermediate in the synthesis of novel therapeutic agents. This document details its chemical and physical properties, provides a representative synthetic protocol, outlines its spectroscopic characterization, discusses its pivotal role in drug discovery, and summarizes essential safety information.

Core Molecular Attributes

This compound is a substituted pyridinyl ketone. The presence of the fluorine atom and the acetyl group on the pyridine scaffold provides multiple reaction sites for further chemical modifications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO | [1] |

| Molecular Weight | 139.13 g/mol | [1] |

| CAS Number | 501009-05-8 | [1] |

| IUPAC Name | 1-(6-fluoropyridin-2-yl)ethan-1-one | [1] |

| Synonyms | 2-Acetyl-6-fluoropyridine, Ethanone, 1-(6-fluoro-2-pyridinyl)- | [1] |

The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic profile. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly impact a drug's metabolic stability, lipophilicity, binding affinity to target proteins, and bioavailability.[2] The fluoropyridine motif, in particular, is a common feature in many modern pharmaceuticals, where the fluorine atom can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[2]

Synthesis of this compound

While several synthetic routes to fluoropyridines have been developed, a common and effective method involves the nucleophilic aromatic substitution (SNAr) on a dihalopyridine precursor, followed by the introduction of the acetyl group. A representative synthesis is outlined below.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound from 2-bromo-6-fluoropyridine.

Reaction Scheme:

Sources

A Technical Guide to 1-(6-Fluoropyridin-2-yl)ethanone: Structural Insights for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, fluorinated pyridines have emerged as particularly valuable motifs. This guide provides an in-depth technical analysis of 1-(6-Fluoropyridin-2-yl)ethanone, a key intermediate whose structural and electronic properties make it a versatile tool for researchers, scientists, and drug development professionals. We will dissect its core structure, evaluate the strategic importance of its constituent substructures, and discuss the rationale behind its synthesis and characterization, grounding our insights in authoritative chemical principles.

Section 1: Core Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a fluorine atom at the 6-position and an acetyl group at the 2-position. This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties that are highly sought after in drug design.

Chemical Structure

The systematic IUPAC name for this compound is 1-(6-fluoropyridin-2-yl)ethan-1-one. Its fundamental structure is depicted below.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The fundamental properties of this molecule are essential for planning synthetic routes and predicting its behavior in biological systems.

| Property | Value | Reference(s) |

| CAS Number | 501009-05-8 | [1][2][3] |

| Molecular Formula | C₇H₆FNO | [2][4][5] |

| Molecular Weight | 139.13 g/mol | [1][4][5] |

| IUPAC Name | 1-(6-fluoropyridin-2-yl)ethan-1-one | [4][6] |

| SMILES | CC(=O)C1=NC(F)=CC=C1 | [2] |

| InChI Key | FUQLSKITBLFONX-UHFFFAOYSA-N | [4] |

Section 2: Strategic Substructure Analysis in Medicinal Chemistry

The utility of this compound in drug discovery can be best understood by dissecting it into its two primary substructures: the 6-Fluoropyridine Scaffold and the Acetyl Handle . Each component serves a distinct and synergistic purpose.

Caption: Logical relationship of the core substructures.

The 6-Fluoropyridine Scaffold: A Privileged Core

The pyridine ring is a foundational heterocycle in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[7][8] It is a bioisostere of a benzene ring, but the nitrogen atom introduces a dipole moment, alters electronic distribution, and provides a hydrogen bond acceptor site, which can be critical for target engagement.[9]

The incorporation of a fluorine atom onto this scaffold is a deliberate and strategic decision. Fluorine's unique properties allow for the fine-tuning of a drug candidate's profile:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at a metabolically labile position, such as the 6-position of the pyridine ring, can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[10][11][12]

-

Modulation of Basicity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[13] This effect lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous for improving cell membrane permeability and reducing off-target effects associated with high basicity.[12]

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) at the target binding site, enhancing ligand affinity and potency.[12][14]

-

PET Imaging Applications: The fluorine atom provides a site for the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F). This allows the molecule to be used as a radiotracer in Positron Emission Tomography (PET), a crucial imaging technique for in-vivo drug distribution studies and diagnostics.[11][15][16]

The Acetyl Handle: A Gateway to Diversity

The acetyl group (ethanone) at the 2-position is not merely a passive substituent; it is a versatile chemical handle that serves as a launchpad for extensive chemical modification. Its carbonyl group is a key reactive site, enabling a wide range of transformations.

-

Synthetic Versatility: The ketone can be readily transformed into other functional groups. For instance:

-

Reduction yields a secondary alcohol, 1-(6-fluoropyridin-2-yl)ethan-1-ol, introducing a new hydrogen bond donor/acceptor.[17]

-

Reductive amination can introduce substituted amine functionalities, allowing for the exploration of new binding vectors.

-

Formation of oximes or hydrazones provides a route to more complex heterocyclic systems.[18]

-

-

Electronic Influence: As an electron-withdrawing group, the acetyl moiety influences the electronic properties of the pyridine ring, potentially affecting its reactivity in further synthetic steps, such as nucleophilic aromatic substitution.

-

Target Interaction: The carbonyl oxygen is an excellent hydrogen bond acceptor, which can be a critical interaction point within a protein's active site.[19]

Section 3: Proposed Synthetic Workflow

While numerous vendors supply this compound, understanding its synthesis is crucial for developing novel derivatives. A common and logical approach involves the acylation of a metallated 6-fluoropyridine precursor. The workflow below illustrates a well-established organometallic approach.

Rationale: This multi-step pathway is designed for high regioselectivity.

-

Halogenation: Starting with commercially available 2-amino-6-fluoropyridine, a Sandmeyer-type reaction can be used to install a bromine or iodine atom at the 2-position, yielding 2-bromo-6-fluoropyridine. This halogen is not just a leaving group but a precursor for organometallic formation.

-

Lithium-Halogen Exchange: At low temperatures, an organolithium reagent like n-butyllithium selectively replaces the bromine atom with lithium. This step is performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Acylation: The resulting highly nucleophilic 6-fluoro-2-lithiopyridine is then quenched with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to form the target ketone. Careful control of stoichiometry and temperature is critical for maximizing yield.

Caption: Proposed synthetic workflow for this compound.

This protocol is a self-validating system. The success of each step can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before proceeding to the next, ensuring efficient conversion and minimizing purification challenges at the final stage.

Section 4: Analytical Characterization Profile

Confirming the identity and purity of this compound is achieved through standard spectroscopic methods. Below is a table of predicted data based on the analysis of structurally similar compounds, such as 1-(6-bromopyridin-2-yl)ethanone and 2-acetylpyridine.[20][21]

| Technique | Predicted Data | Rationale for Interpretation |

| ¹H NMR | δ ~8.0-8.2 (m, 1H, H4), δ ~7.5-7.7 (m, 1H, H5), δ ~7.2-7.4 (m, 1H, H3), δ ~2.7 (s, 3H, CH₃) | The three aromatic protons on the pyridine ring will appear as multiplets due to H-H and H-F coupling. The methyl protons of the acetyl group will be a sharp singlet, typically downfield due to the adjacent carbonyl. |

| ¹³C NMR | δ ~198-202 (C=O), δ ~160-165 (d, C6, ¹JCF), δ ~150-155 (C2), δ ~140-145 (d, C4, ³JCF), δ ~120-125 (d, C5, ⁴JCF), δ ~110-115 (d, C3, ²JCF), δ ~25-28 (CH₃) | The carbonyl carbon is the most deshielded. The carbon attached to fluorine (C6) will show a large coupling constant (¹JCF). Other carbons in the ring will exhibit smaller, through-bond couplings to fluorine. |

| Mass Spec (MS) | [M+H]⁺ = 140.05 | The exact mass provides confirmation of the elemental composition (C₇H₆FNO). |

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecular tool. Its architecture combines the privileged nature of the pyridine scaffold with the powerful modulating effects of fluorine and the synthetic flexibility of an acetyl group. This trifecta of features provides drug discovery professionals with a robust platform for generating diverse compound libraries with enhanced metabolic stability, tunable physicochemical properties, and strong potential for high-affinity target engagement. A thorough understanding of its substructure rationale is key to unlocking its full potential in the development of next-generation therapeutics.

References

-

MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

The Torch. (2022, January 31). Fluorine: An emerging compound in medicinal chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

PMC. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

-

NIH. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

-

NIH. (n.d.). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Modern Drug Discovery. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 501009-05-8 | this compound. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties. Retrieved from [Link]

-

NIH. (n.d.). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Retrieved from [Link]

-

NIH. (2015). Fluorine in medicinal chemistry. Retrieved from [Link]

-

PMC. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ResearchGate. (2016, October 17). A review on the medicinal importance of pyridine derivatives. Retrieved from [Link]

-

ResearchGate. (2015, September 29). A Review on the Medicinal Importance of Pyridine Derivatives. Retrieved from [Link]

-

RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

NIH. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(6-bromopyridin-2-yl)ethanone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-pyridinyl)- (CAS 1122-62-9). Retrieved from [Link]

-

ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]

-

MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

ResearchGate. (2024, December 4). Reconstructive Synthesis of Fluorinated Dihydropyrido[1,2‐a] indolones by a Cyclohexadione Cut‐to‐Fuse Strategy. Retrieved from [Link]

-

NIH. (2008, February). Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). Retrieved from [Link]

Sources

- 1. 501009-05-8|this compound|BLD Pharm [bldpharm.com]

- 2. 1stsci.com [1stsci.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 501009-05-8 | this compound - AiFChem [aifchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 1-(5-fluoropyridin-2-yl)ethanone 95% | CAS: 915720-54-6 | AChemBlock [achemblock.com]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chemxyne.com [chemxyne.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 960001-33-6 1-(6-Fluoropyridin-2-yl)ethan-1-ol AKSci 8079DN [aksci.com]

- 18. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. spectrabase.com [spectrabase.com]

- 21. Ethanone, 1-(2-pyridinyl)- (CAS 1122-62-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

1-(6-Fluoropyridin-2-yl)ethanone synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(6-Fluoropyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the acetyl group on the pyridine ring, make it a valuable precursor for a range of functional molecules. This document details two robust and scientifically-grounded synthetic strategies, starting from commercially available precursors: 2-bromo-6-fluoropyridine and 6-fluoropyridine-2-carbonitrile. The guide is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic, field-proven insights, and self-validating protocols essential for reproducible and scalable synthesis.

Introduction and Strategic Importance

This compound (CAS No: 501009-05-8) is a substituted pyridine derivative whose structural motifs are frequently encountered in active pharmaceutical ingredients (APIs) and advanced materials.[1][2][3][4][5] The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[6] The acetyl group provides a versatile chemical handle for further molecular elaboration, such as the formation of oximes, hydrazones, or enolates for carbon-carbon bond formation.[7] Consequently, reliable and efficient access to this compound is of paramount importance for discovery and process chemistry alike. This guide will explore the most logical and experimentally validated approaches to its synthesis.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary precursor fragments, suggesting two distinct synthetic strategies. The most apparent disconnections are at the C-C bond between the acetyl group and the pyridine ring, and at the carbon-nitrile bond of a precursor. This leads to two key synthons: a 2-acyl pyridine synthon and a 2-pyridyl anion equivalent.

Caption: Retrosynthetic analysis of this compound.

This analysis identifies 2-bromo-6-fluoropyridine and 6-fluoropyridine-2-carbonitrile as logical and commercially available starting materials for the synthesis.[8][9]

Primary Synthetic Pathway 1: Acylation via Lithium-Halogen Exchange

This pathway is arguably the most reliable and high-yielding approach. It leverages the facile and highly selective lithium-halogen exchange at the C2 position of 2-bromo-6-fluoropyridine, followed by quenching the resulting organolithium intermediate with an appropriate acetylating agent.

Mechanistic Rationale

The choice of 2-bromo-6-fluoropyridine is strategic. The bromine atom is significantly more susceptible to lithium-halogen exchange than the fluorine atom due to the weaker C-Br bond and better orbital overlap with the lithiating agent. The reaction is performed at extremely low temperatures (-78 °C) to ensure kinetic control, generating the desired 2-lithiated intermediate while preventing unwanted side reactions, such as attack at the fluorine or decomposition of the intermediate.[10] N,N-dimethylacetamide is an excellent acetylating agent in this context as it forms a stable tetrahedral intermediate upon nucleophilic attack by the organolithium species, which collapses to the ketone only upon aqueous workup, thus preventing over-addition.

Experimental Workflow Diagram

Caption: Workflow for the synthesis via lithium-halogen exchange.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity | Source |

| 2-Bromo-6-fluoropyridine | 175.99 | 10.0 | 1.76 g | Sigma-Aldrich |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL | Commercial |

| N,N-dimethylacetamide (DMA) | 87.12 | 15.0 | 1.31 g (1.4 mL) | Commercial |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | Commercial |

| Saturated aq. NH₄Cl | - | - | 20 mL | Lab Prep |

| Ethyl Acetate (EtOAc) | - | - | ~150 mL | Commercial |

| Anhydrous MgSO₄ | - | - | ~5 g | Commercial |

Procedure:

-

Inert Atmosphere Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.

-

Reagent Addition: The flask is charged with 2-bromo-6-fluoropyridine (1.76 g, 10.0 mmol) and anhydrous THF (50 mL).

-

Cooling: The resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of a precipitate or color change may be observed.

-

Stirring: The reaction mixture is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Acylation: N,N-dimethylacetamide (1.4 mL, 15.0 mmol) is added dropwise, again maintaining the temperature below -70 °C.

-

Warming: The mixture is stirred at -78 °C for an additional 2 hours, after which the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stir overnight.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford this compound as a solid or oil.

Primary Synthetic Pathway 2: Grignard Reaction with a Nitrile Precursor

This pathway offers an alternative route utilizing a Grignard reagent to transform a nitrile into a ketone. The starting material, 6-fluoropyridine-2-carbonitrile, is also commercially available.[9] This method is particularly useful if the corresponding halo-pyridine is unstable or difficult to procure.

Mechanistic Rationale

The Grignard reaction involves the nucleophilic attack of the methylmagnesium bromide on the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine intermediate. Crucially, this intermediate is stable under the reaction conditions and does not react further with the Grignard reagent. The desired ketone is then liberated upon acidic aqueous workup, which hydrolyzes the imine.[11][12] Careful control of stoichiometry is important to maximize yield and minimize side products.

Experimental Workflow Diagram

Caption: Workflow for the synthesis via Grignard reaction with a nitrile.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity | Source |

| 6-Fluoropyridine-2-carbonitrile | 122.10 | 10.0 | 1.22 g | Ossila[9] |

| Methylmagnesium bromide (3.0 M in ether) | 119.23 | 12.0 | 4.0 mL | Commercial |

| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL | Commercial |

| Hydrochloric Acid (2 M aq.) | - | - | ~20 mL | Lab Prep |

| Saturated aq. NaHCO₃ | - | - | As needed | Lab Prep |

| Ethyl Acetate (EtOAc) | - | - | ~150 mL | Commercial |

| Anhydrous Na₂SO₄ | - | - | ~5 g | Commercial |

Procedure:

-

Inert Atmosphere Setup: A 250 mL round-bottom flask is flame-dried and fitted with a magnetic stirrer and a nitrogen/argon inlet.

-

Reagent Addition: The flask is charged with 6-fluoropyridine-2-carbonitrile (1.22 g, 10.0 mmol) and anhydrous THF (40 mL).

-

Cooling: The solution is cooled to 0 °C in an ice/water bath.

-

Grignard Addition: Methylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12.0 mmol) is added dropwise over 20 minutes. The mixture may become thick.

-

Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

Hydrolysis: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of 2 M HCl (20 mL). The mixture is then stirred vigorously at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.

-

Workup: The mixture is neutralized by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. The layers are separated, and the aqueous phase is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the target compound.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals include a singlet for the methyl protons (~2.7 ppm) and three distinct aromatic protons in the pyridine ring region (~7.3-8.1 ppm).

-

¹⁹F NMR: A singlet corresponding to the fluorine atom on the pyridine ring.

-

¹³C NMR: Resonances for the carbonyl carbon (~198 ppm), methyl carbon (~26 ppm), and the carbons of the fluoropyridine ring.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z = 140.05.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere by trained personnel. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Grignard Reagents: Grignard reagents are flammable and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

-

Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Work should be performed in a well-ventilated fume hood, away from ignition sources.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This guide has detailed two efficacious and reliable synthetic pathways for the preparation of this compound. The lithium-halogen exchange route starting from 2-bromo-6-fluoropyridine is often preferred for its high efficiency and selectivity. The Grignard addition to 6-fluoropyridine-2-carbonitrile provides a valuable alternative. The choice of pathway will depend on factors such as starting material availability, cost, and scale. Both protocols are designed to be self-validating, with clear mechanistic justifications for each step, empowering researchers to confidently synthesize this important chemical intermediate.

References

- Google Patents. (CN102898358A). Preparation method of fluoropyridine compounds.

-

Khan, I., et al. (n.d.). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Retrieved from [Link]

-

SciELO. (n.d.). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]

-

Alchem.Pharmtech. CAS 501009-05-8 | this compound. Retrieved from [Link]

- Google Patents. (CN109503469A). A kind of preparation method of 2- acetylpyridine.

-

MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

-

NIH. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]

-

Wiley Online Library. (2012). ChemInform Abstract: Synthesis and Properties of Fluoropyrroles and Their Analogues. Retrieved from [Link]

-

PubChem. 2-Bromo-6-fluoropyridine. Retrieved from [Link]

-

ResearchGate. (2019). Improvement on Synthesis of Grignard Reagent. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Retrieved from [Link]

Sources

- 1. 501009-05-8 | this compound - AiFChem [aifchem.com]

- 2. 501009-05-8|this compound|BLD Pharm [bldpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 1stsci.com [1stsci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Bromo-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. ossila.com [ossila.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(6-Fluoropyridin-2-yl)ethanone: Starting Materials and Strategic Approaches

Introduction: The Significance of 1-(6-Fluoropyridin-2-yl)ethanone in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry. Its fluorinated pyridine scaffold is a privileged motif found in a multitude of biologically active molecules, contributing to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles. The strategic introduction of the fluorine atom at the 6-position of the pyridine ring can profoundly influence the electronic properties and lipophilicity of the final compound, making it a valuable synthon for the development of novel therapeutics. This guide provides an in-depth exploration of the primary synthetic strategies for this compound, with a critical focus on the selection of starting materials and the underlying mechanistic principles that govern each transformation.

Strategic Disconnection and Key Synthetic Pathways

The synthesis of this compound can be approached through several convergent strategies. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of production, and the need for regiochemical control. The most prevalent and field-proven methodologies are centered around three key classes of precursors: halogenated fluoropyridines, fluoropyridine nitriles, and fluoropyridine carboxylic acids.

Strategy 1: Acylation of 2-Bromo-6-fluoropyridine via Organometallic Intermediates

This is arguably one of the most common and versatile approaches, leveraging the commercially available and reactive 2-bromo-6-fluoropyridine.[1][2][3][4] The core of this strategy involves a halogen-metal exchange followed by acylation.

Causality Behind Experimental Choices:

The choice of 2-bromo-6-fluoropyridine as a starting material is strategic. The bromine atom is more susceptible to halogen-metal exchange than the fluorine atom, allowing for selective functionalization at the 2-position. The subsequent acylation can be achieved through various acetylating agents.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound from 2-Bromo-6-fluoropyridine.

Detailed Protocol: Synthesis from 2-Bromo-6-fluoropyridine

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Purpose |

| 2-Bromo-6-fluoropyridine | 144100-07-2 | 175.99 g/mol | Starting Material |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 g/mol | Organolithium Reagent |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous Solvent |

| N,N-Dimethylacetamide (DMA) | 127-19-5 | 87.12 g/mol | Acetylating Agent |

| Saturated aq. NH4Cl | N/A | N/A | Quenching Agent |

| Diethyl ether | 60-29-7 | 74.12 g/mol | Extraction Solvent |

| Anhydrous MgSO4 | 7487-88-9 | 120.37 g/mol | Drying Agent |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2-bromo-6-fluoropyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

Add N,N-dimethylacetamide (1.2 eq) dropwise to the solution, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Strategy 2: Grignard Reaction with 6-Fluoropicolinonitrile

This approach utilizes the reaction of an organometallic reagent, such as a Grignard reagent, with a nitrile to form a ketone.[5][6][7] 6-Fluoropicolinonitrile is a readily accessible starting material.[8]

Mechanistic Rationale and Trustworthiness:

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, forming an intermediate imine anion.[5] This intermediate is stable towards further nucleophilic attack. Subsequent acidic workup hydrolyzes the imine to the desired ketone.[9] This method is highly reliable and prevents the over-addition that can be problematic with other carbonyl precursors like esters.[6]

Reaction Mechanism Diagram:

Caption: Grignard reaction mechanism for ketone synthesis from a nitrile.

Detailed Protocol: Synthesis from 6-Fluoropicolinonitrile

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Purpose |

| 6-Fluoropicolinonitrile | 3939-15-9 | 122.10 g/mol | Starting Material |

| Methylmagnesium bromide (MeMgBr) | 75-16-1 | 119.24 g/mol | Grignard Reagent |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous Solvent |

| 1 M aq. HCl | 7647-01-0 | 36.46 g/mol | Acidic Workup |

| Ethyl acetate | 141-78-6 | 88.11 g/mol | Extraction Solvent |

| Anhydrous Na2SO4 | 7757-82-6 | 142.04 g/mol | Drying Agent |

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 6-fluoropicolinonitrile (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (1.2 eq, solution in THF) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M aqueous HCl until the solution is acidic.

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product can be purified by distillation or column chromatography.

Strategy 3: Weinreb Ketone Synthesis from 6-Fluoropyridine-2-carboxylic Acid

The Weinreb ketone synthesis is a highly controlled and efficient method for preparing ketones from carboxylic acids.[10][11][12] This strategy involves the conversion of 6-fluoropyridine-2-carboxylic acid into a stable N-methoxy-N-methylamide (Weinreb amide), which then reacts with an organometallic reagent to furnish the ketone.[13][14][15]

Expertise & Experience: The Advantage of the Weinreb Amide

The key to the success of the Weinreb synthesis lies in the stability of the tetrahedral intermediate formed upon addition of the organometallic reagent to the Weinreb amide. This intermediate is chelated by the N-methoxy group, preventing its collapse and subsequent over-addition of the nucleophile, a common issue with esters and acid chlorides.[10][11] The intermediate is then hydrolyzed upon acidic workup to yield the ketone.

Synthetic Pathway Visualization:

Caption: The Weinreb ketone synthesis pathway starting from a carboxylic acid.

Detailed Protocol: Synthesis via Weinreb Amide

Step 1: Formation of the Weinreb Amide

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Purpose |

| 6-Fluoropyridine-2-carboxylic acid | 402-69-7 | 141.10 g/mol | Starting Material |

| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 g/mol | Amine Source |

| EDC hydrochloride | 25952-53-8 | 191.70 g/mol | Coupling Agent |

| HOBt | 2592-95-2 | 135.12 g/mol | Coupling Additive |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | Base |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent |

Procedure:

-

To a solution of 6-fluoropyridine-2-carboxylic acid (1.0 eq) in dichloromethane, add EDC hydrochloride (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

-

Cool the mixture to 0 °C and add N,N-diisopropylethylamine (3.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude Weinreb amide, which can be used in the next step without further purification.

Step 2: Reaction of the Weinreb Amide with an Organometallic Reagent

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Purpose |

| 6-Fluoro-N-methoxy-N-methylpicolinamide | (As prepared above) | 184.17 g/mol | Weinreb Amide |

| Methyllithium (MeLi) | 917-54-4 | 21.98 g/mol | Organometallic Reagent |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous Solvent |

| Saturated aq. NH4Cl | N/A | N/A | Quenching Agent |

Procedure:

-

Dissolve the crude Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add methyllithium (1.5 eq, solution in diethyl ether) dropwise.

-

Stir the reaction at -78 °C for 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.

-

Purify the residue by column chromatography to yield this compound.

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with several robust and scalable methods available to researchers. The choice of starting material—be it a halogenated pyridine, a nitrile, or a carboxylic acid—will depend on a careful consideration of factors such as cost, availability, and the specific requirements of the synthetic campaign. While the methods described herein represent the current state-of-the-art, ongoing research into C-H activation and flow chemistry may soon provide even more efficient and sustainable routes to this important synthetic intermediate.[16] The continued development of novel synthetic methodologies will undoubtedly facilitate the discovery of next-generation pharmaceuticals that incorporate the valuable 6-fluoropyridine motif.

References

-

Jones, K., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC, NIH. [Link]

-

Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

-

University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]

-

LibreTexts. 20.7: Chemistry of Nitriles. LibreTexts. [Link]

-

Sajith, A. M. (2024). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. DC Fine Chemicals. [Link]

-

Hartwig, J. F., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC, NIH. [Link]

-

Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

-

Wikipedia. Weinreb ketone synthesis. Wikipedia. [Link]

-

Chemistry Steps. Nitriles to Ketones and Aldehydes. Chemistry Steps. [Link]

-

Organometallic Chemistry. Reaction of nitriles with organometallics. Química Orgánica. [Link]

-

Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters. [Link]

-

Organic Chemistry Portal. Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

-

Wikipedia. Weinreb Synthesis. ideXlab. [Link]

-

PubChem. 2-Bromo-6-fluoropyridine. PubChem. [Link]

-

Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]

-

J&K Scientific. 2-Fluoropyridine-6-carboxylic acid, 97%. J&K Scientific. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Roe, A., Cheek, P. H., & Hawkins, G. F. (1950). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society. [Link]

-

ChemBK. 6-fluoropicolinonitrile. ChemBK. [Link]

-

Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

-

Organic Chemistry Tutor. Grignard Reagent and Grignard Reaction. Organic Chemistry Tutor. [Link]

-

Clark, J. (2016). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-6-fluoropyridine | 144100-07-2 [chemicalbook.com]

- 3. 2-Bromo-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 7. Reaction of nitriles with organometallics [quimicaorganica.org]

- 8. chemscene.com [chemscene.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. Weinreb Ketone Synthesis [organic-chemistry.org]

- 12. Weinreb Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]

- 13. jk-sci.com [jk-sci.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 6-Fluoropyridine-2-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(6-Fluoropyridin-2-yl)ethanone

Foreword: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development and materials science, the precise structural verification of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. Heterocyclic compounds, particularly substituted pyridines, form the core scaffold of countless pharmaceutical agents. 1-(6-Fluoropyridin-2-yl)ethanone (CAS No. 501009-05-8) is a key building block whose utility is contingent on its confirmed structure and purity.[1] Misidentification of such a precursor can lead to the synthesis of incorrect target molecules, invalidating subsequent biological data and wasting significant resources.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of this compound using a multi-pronged spectroscopic approach. We will delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond presenting raw data, this guide emphasizes the causal logic behind experimental choices and the synergistic interplay between different analytical techniques, ensuring a self-validating and authoritative confirmation of the molecular structure.

Molecular Structure and Analytical Overview

The first step in any analytical endeavor is to understand the target molecule's architecture. This compound is composed of a pyridine ring substituted with a fluorine atom at the 6-position and an acetyl group at the 2-position. This arrangement dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: Numbering scheme for this compound used for NMR assignments.

Our analytical workflow integrates multiple spectroscopic techniques, each providing a unique piece of the structural puzzle. This holistic approach is essential for unambiguous confirmation.

Caption: Integrated workflow for the structural elucidation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of nearly every atom.

¹H NMR Spectroscopy

Expertise & Causality: ¹H NMR provides a detailed map of the proton framework. The chemical shift (δ) of a proton is governed by its local electronic environment. Electron-withdrawing groups, like the pyridine nitrogen and the carbonyl group, deshield nearby protons, shifting their signals downfield. Spin-spin coupling (J) between non-equivalent protons provides direct evidence of connectivity, with the magnitude of the coupling constant revealing the spatial relationship between them. Crucially, the presence of fluorine introduces heteronuclear coupling (J-HF), which is a key diagnostic feature for this molecule.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[2][3]

-

Acquisition Parameters:

-

Temperature: 298 K

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16 (adjust for concentration)

-

Data Interpretation: The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons and the three methyl protons.

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H4 | 7.9 - 8.1 | t | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 | 1H |

| H3 | 7.8 - 8.0 | d | J(H3-H4) ≈ 8.0 | 1H |

| H5 | 7.1 - 7.3 | dd | J(H5-H4) ≈ 8.0, J(H5-F) ≈ 3.0 | 1H |

| CH₃ (C8) | 2.7 - 2.8 | s | N/A | 3H |

-

Methyl Protons (C8-H): A singlet integrating to 3H is expected for the acetyl methyl group, appearing far downfield for an aliphatic proton (~2.7 ppm) due to the deshielding effect of the adjacent carbonyl group.

-

Aromatic Protons (H3, H4, H5): The three protons on the pyridine ring will appear in the aromatic region. H4 is expected to be a triplet due to coupling to both H3 and H5. H3 will be a doublet, coupling only to H4. H5 will appear as a doublet of doublets, coupling to H4 and, significantly, to the fluorine atom at C6. This H-F coupling is a definitive marker for the substitution pattern.

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. The carbonyl carbon is highly deshielded and appears significantly downfield. The carbons of the pyridine ring are influenced by the electronegativity of the nitrogen and the fluorine substituent. The C-F bond results in a large, one-bond coupling constant (¹JCF) for C6 and smaller two- and three-bond couplings for C5 and C4, respectively, which are invaluable for unambiguous assignment.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single pulse (zgpg30).

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Data Interpretation: Seven distinct carbon signals are expected.

| Assignment | Predicted δ (ppm) | Predicted ¹JCF (Hz) | Comments |

| C7 (C=O) | 198 - 200 | N/A | Carbonyl carbon, most downfield signal.[4] |

| C6 | 163 - 166 | ~240 | Directly bonded to F, large coupling constant. |

| C2 | 153 - 155 | small (~4 Hz) | Bonded to N and acetyl group, deshielded. |

| C4 | 138 - 140 | small (~15 Hz) | Aromatic CH. |

| C3 | 122 - 124 | N/A | Aromatic CH. |

| C5 | 112 - 115 | ~35 | Shielded by F ortho-position, significant ²JCF coupling. |

| C8 (CH₃) | 25 - 27 | N/A | Aliphatic methyl carbon. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental check on its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. The choice of ionization technique is critical; Electrospray Ionization (ESI) is a soft method ideal for creating protonated molecular ions [M+H]⁺ without significant fragmentation, making it perfect for confirming molecular weight.[5]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an ESI-Time-of-Flight (ESI-TOF) mass spectrometer.[5]

-

Acquisition Parameters:

-

Ionization Mode: Positive Ion Mode

-

Capillary Voltage: ~3500 V

-

Mass Range: m/z 50-500

-

Data Interpretation: The primary goal is to identify the molecular ion peak.

| Ion Species | Molecular Formula | Calculated Exact Mass | Observed m/z |

| [M+H]⁺ | [C₇H₇FNO]⁺ | 140.05061 | ~140.0506 |

| [M+Na]⁺ | [C₇H₆FNONa]⁺ | 162.03255 | ~162.0326 |

-

Primary Evidence: The observation of a prominent ion at m/z ≈ 140.0506 provides strong evidence for the elemental composition C₇H₆FNO.[6] This value is compared against the calculated exact mass, and a difference of <5 ppm is considered confirmation.

-

Fragmentation: While ESI is soft, some fragmentation can occur. A common fragment would be the loss of a methyl radical (•CH₃) to give an ion at m/z ≈ 125, or the loss of the entire acetyl group via cleavage of the C2-C7 bond.

Infrared (IR) Spectroscopy: A Functional Group Census

Expertise & Causality: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies. This makes it an excellent, rapid technique for confirming the presence of key structural motifs, such as the ketone's carbonyl group and the C-F bond. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and yields high-quality spectra.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an FTIR-ATR accessory.

-

Instrumentation: Acquire the spectrum on an FTIR spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Data Interpretation: The IR spectrum provides a fingerprint of the molecule's functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃) |

| ~1700 | C=O Stretch | Aryl Ketone |

| 1600 - 1450 | C=C / C=N Stretch | Pyridine Ring |

| 1250 - 1100 | C-F Stretch | Aryl Fluoride |

-

Key Diagnostic Peaks: The most telling peak is the strong, sharp absorption around 1700 cm⁻¹, which is characteristic of an aryl ketone C=O stretch.[7] The presence of a strong band in the 1250-1100 cm⁻¹ region confirms the C-F bond, while the series of absorptions between 1600-1450 cm⁻¹ is indicative of the pyridine ring's skeletal vibrations.[7][8]

Conclusion: A Synergistic and Self-Validating Analysis

No single spectroscopic technique can provide absolute structural proof. The strength of this analytical protocol lies in the convergence of evidence from orthogonal methods.

-

MS confirms the elemental formula is C₇H₆FNO.

-

IR confirms the presence of the key ketone (C=O) and aryl fluoride (C-F) functional groups.

-

¹³C NMR confirms the presence of 7 unique carbons, including a carbonyl, five sp² carbons (one of which is coupled to fluorine), and one sp³ methyl carbon.

-

¹H NMR provides the final, detailed picture, showing the precise connectivity of the three aromatic protons and the methyl group, with the critical H-F and H-H coupling patterns confirming the this compound substitution pattern.

Together, these data points create a self-validating system that leaves no ambiguity about the molecule's identity and integrity, providing researchers with the high level of confidence required to advance their scientific objectives.

References

-

Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. Available at: [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Available at: [Link]

-

1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. National Institutes of Health (NIH). Available at: [Link]

-

Supporting Information for Rhodium-catalyzed cascade reactions. The Royal Society of Chemistry. Available at: [Link]

-

The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. ResearchGate. Available at: [Link]

-

Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions. Available at: [Link]

-

1-(6-fluoropyridin-2-yl)ethan-1-one. PubChemLite. Available at: [Link]

-

1-(6-bromopyridin-2-yl)ethanone. SpectraBase. Available at: [Link]

-

1-(6-Chloropyridin-2-yl)ethanone. PubChem. Available at: [Link]

-

Ethanone, 1-(2-pyridinyl)-. NIST WebBook. Available at: [Link]

-

NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link]

Sources

- 1. 501009-05-8 | this compound - AiFChem [aifchem.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. chemistry.utah.edu [chemistry.utah.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PubChemLite - 1-(6-fluoropyridin-2-yl)ethan-1-one (C7H6FNO) [pubchemlite.lcsb.uni.lu]

- 7. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 1-(6-Fluoropyridin-2-yl)ethanone: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-(6-Fluoropyridin-2-yl)ethanone, a pivotal building block in medicinal chemistry. This document delves into its commercial availability, synthesis, quality control, and its critical role as an intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Commercial Availability and Supplier Landscape

This compound (CAS No. 501009-05-8) is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in research quantities, ranging from milligrams to several grams, with purities generally at or above 98%. For larger-scale development and manufacturing, inquiries for bulk quantities are typically handled on a case-by-case basis by specialized suppliers.

A comparative analysis of representative suppliers indicates a competitive market, ensuring reliable access for researchers. When sourcing this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity, ensuring the integrity of subsequent experimental work.

| Supplier | Typical Purity | Available Quantities | Notes |

| 1st Scientific LLC | 98% | 100mg, 250mg, 1g, 5g | In-stock availability for common research quantities.[1] |

| AiFChem | 98% | Inquiry-based | Provides Safety Data Sheet (SDS) upon request.[2] |

| BLDpharm | Not specified | Inquiry-based | Offers cold-chain transportation.[3] |

| Alchem Pharmtech | Not specified | Inquiry-based | Catalog number Z-49353.[4] |

Synthesis and Quality Control: Ensuring Experimental Reproducibility

While multiple proprietary methods exist for the industrial-scale synthesis of this compound, a common and logical laboratory-scale approach involves the acylation of a suitable 6-fluoropyridine precursor. A plausible synthetic route, based on established organometallic chemistry, starts from the commercially available 2-bromo-6-fluoropyridine.

Proposed Synthetic Workflow:

The synthesis can be envisioned as a two-step process:

-